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Compound of Interest

Compound Name:
5-Bromo-N3,N3-dimethylpyridine-

2,3-diamine

CAS No.: 1335059-07-8

Cat. No.: B2984841

Get Quote

Executive Summary & Structural Logic
Compound Identification:

Name: 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine[1][2][3][4][5]

CAS: 1335059-07-8[1][2][3][4][5]

Molecular Formula: C7H10BrN3[4][5][6]

Molecular Weight: 216.08 g/mol [3][5][6]

The Architectural Advantage: This pyridine scaffold offers a unique "Triad of Reactivity" that

distinguishes it from the more common 2,3-diaminopyridine (DAP). While standard DAP is a

precursor for fused imidazo[4,5-b]pyridines, the N3,N3-dimethyl variant is designed to prevent

cyclization at the 3-position, thereby preserving the tertiary amine as a critical pharmacophore

(e.g., for solubility or specific hydrophobic interactions) while directing chemical complexity to

the 2-amino and 5-bromo positions.
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It serves as a premier Hinge Binder Scaffold in kinase inhibitor discovery, where:

C2-NH₂: Acts as a hydrogen bond donor (Hinge interaction).[4]

C3-NMe₂: Acts as a steric gatekeeper or solvent-front solubilizer, preventing unwanted

coplanarity or metabolic conjugation.[4]

C5-Br: Serves as the vector for expanding into the hydrophobic back-pocket via cross-

coupling.[4]

Reactivity Profile & Strategic Planning
The molecule possesses three distinct reactive vectors. Understanding their electronic interplay

is crucial for high-yield synthesis.

Electronic Analysis
The Pyridine Core: Electron-deficient, but significantly enriched by the two strong electron-

donating groups (EDGs) at positions 2 and 3.[4]

C5-Bromine: The bond is activated for oxidative addition (Pd⁰ insertion) due to the underlying

pyridine electronegativity, though slightly deactivated by the para-amino group (N2).[4]

Standard Suzuki conditions work, but ligands with high trans-effect (e.g., phosphines) are

preferred.

N2-Amine (Primary): Moderately nucleophilic.[4] It is less basic than a standard aniline due

to the pyridine ring but more nucleophilic than a nitro-substituted analog. It is prone to bis-

arylation if Buchwald conditions are not controlled.[4]

N3-Amine (Tertiary): Sterically bulky.[4] It forces the N2-substituents out of plane and

protects the C2-position from metabolic attack. It is chemically inert to acylation, serving as a

stable anchor.

Reactivity Map (Graphviz Visualization)[4]
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Figure 1: Reactivity Map illustrating the orthogonal vectors of the scaffold.

Detailed Experimental Protocols
Protocol A: C5-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at the 5-position while leaving the 2-amino group

intact.[4] Challenge: The free amine at C2 can poison Pd catalysts or participate in competing

N-arylation. Solution: Use of a base-labile protecting group is not usually required if using

robust precatalysts like Pd(dppf)Cl₂ or XPhos Pd G2.[4]

Materials:

Substrate: 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine (1.0 equiv)

Boronic Acid/Ester: R-B(OH)₂ (1.2 equiv)[4]

Catalyst: Pd(dppf)Cl₂[4]·CH₂Cl₂ (5 mol%)

Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)

Solvent: 1,4-Dioxane (0.1 M concentration)[4]

Step-by-Step Procedure:
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Degassing: Charge a microwave vial or round-bottom flask with the substrate, boronic acid,

and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.

Reaction: Heat to 90°C for 4–12 hours. (Monitor via LCMS; look for consumption of Br-

starting material, M+H 216/218).

Note: If microwave irradiation is used, heat to 110°C for 30–45 mins.

Work-up: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer 2x

with EtOAc.

Purification: Dry organics over Na₂SO₄, concentrate, and purify via Flash Chromatography

(Gradient: 0–10% MeOH in DCM). The NMe₂ group makes the product polar; basic alumina

or amine-functionalized silica can reduce streaking.

Protocol B: C2-Amino Functionalization (Urea
Formation)
Objective: Convert the primary amine into a urea linker, common in kinase inhibitors (e.g., to

pick up the DFG-asp residue).

Materials:

Substrate: 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine (or the C5-coupled product)

Isocyanate: R-N=C=O (1.1 equiv)[4]

Base: Diisopropylethylamine (DIPEA) (1.5 equiv) - Optional, usually not needed for

isocyanates but helps if HCl salts are used.[4]

Solvent: Anhydrous THF or DCM.

Step-by-Step Procedure:

Dissolution: Dissolve the pyridine substrate in anhydrous THF (0.2 M) under Nitrogen.
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Addition: Cool to 0°C. Add the isocyanate dropwise.

Equilibration: Allow to warm to RT and stir for 2–6 hours.

Monitoring: Check for the disappearance of the amine. If the reaction is sluggish (due to

steric bulk of the neighboring NMe₂), heat to 50°C.

Quench: Add a scavenger resin (e.g., Trisamine) to remove excess isocyanate, or quench

with MeOH.

Isolation: Concentrate. If the product precipitates, filter and wash with Et₂O. Otherwise,

column chromatography.[7]

Synthesis Decision Tree
When designing a route, the order of operations is critical.
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Figure 2: Strategic workflow for library synthesis.

Comparative Data Table: Reaction Conditions
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Transformat
ion

Reagents
Catalyst/Lig
and

Temp (°C)
Yield
(Typical)

Notes

Suzuki

Coupling (C5)

Aryl-B(OH)₂,

K₂CO₃

Pd(dppf)Cl₂

or Pd(PPh₃)₄
80-100 75-90%

High

tolerance;

N2-amine

does not

require

protection.[4]

Buchwald-

Hartwig (C2)

Aryl-Halide,

NaOtBu

Pd₂dba₃ /

Xantphos
100-110 50-70%

Challenging

due to steric

bulk of N3-

Me₂.[4]

Requires

potent

ligands

(BrettPhos).

[4]

Amidation

(C2)

Acid

Chloride,

Pyridine

None 0 -> RT 85-95%

Very fast.[4]

N3-Me₂ acts

as an internal

base/catalyst.

SNAr (C5) N/A N/A N/A <5%

The C5-Br is

not activated

enough for

SNAr unless

strongly EWG

groups are

added.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2984841/docs#application-note-orthogonal-
functionalization-of-5-bromo-n3-n3-dimethylpyridine-2-3-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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